molecular formula C9H15NO2 B596118 Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate CAS No. 1352318-12-7

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate

Cat. No.: B596118
CAS No.: 1352318-12-7
M. Wt: 169.224
InChI Key: YACLUEGFRFKJJM-UHFFFAOYSA-N
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Description

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes an azetidine ring, a cyclopropylmethyl group, and a carboxylate ester. This compound has a molecular formula of C9H15NO2 and a molecular weight of 169.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with cyclopropylmethyl bromide in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclopropylmethyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(cyclopropylmethyl)pyrrolidine-3-carboxylate
  • Methyl 1-(cyclopropylmethyl)piperidine-3-carboxylate
  • Methyl 1-(cyclopropylmethyl)azetidine-2-carboxylate

Uniqueness

Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings. The cyclopropylmethyl group also enhances its stability and reactivity, making it a valuable scaffold in various applications .

Properties

IUPAC Name

methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8-5-10(6-8)4-7-2-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACLUEGFRFKJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718453
Record name Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-12-7
Record name 3-Azetidinecarboxylic acid, 1-(cyclopropylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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